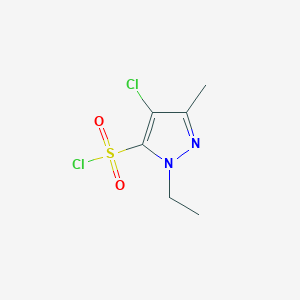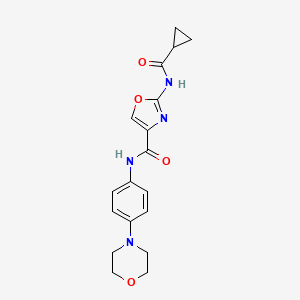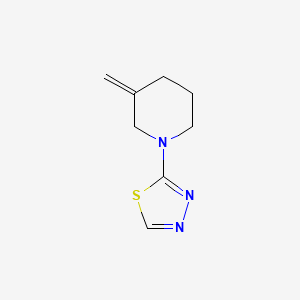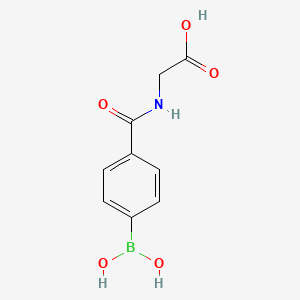
3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate” is a chemical compound with the CAS number 320422-02-4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate” includes a phthalazine ring, which is a compound in which pyridazine is fused with a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Antimicrobial Activity
Phthalazines, including our target compound, have been investigated for their antimicrobial potential. Researchers have screened them against various microbial strains, both Gram-negative and Gram-positive bacteria. The results provide insights into their efficacy as potential antimicrobial agents .
Antitrypanosomiasis Activity
In a recent study, a synthetic dichloro-substituted aminochalcone (related to phthalazines) was evaluated for its antitrypanosomiasis activity. While this specific compound is not identical to our target, it highlights the broader interest in phthalazine derivatives for combating parasitic infections .
Pharmacokinetics and Pharmacodynamics
Theoretical modeling and characterization of pharmacokinetics and pharmacodynamics are essential for drug development. Researchers have explored the interactions of phthalazine derivatives with protein targets in the evolutionary cycle of Trypanosoma cruzi, the causative agent of Chagas disease .
Potential as VEGFR Inhibitors
Phthalazines serve as core chemical motifs in commercially available drugs like Vatalanib, a vascular endothelial growth factor receptor (VEGFR) inhibitor. Investigating the potential of our compound as a VEGFR inhibitor could be valuable for cancer therapy .
COX-2 Inhibition
Phthalazine derivatives have been studied as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 plays a role in inflammation, and inhibiting it can have therapeutic implications for conditions like arthritis and cancer .
Vasorelaxant Properties
Phthalazines, including our compound, exhibit vasorelaxant effects. These properties are relevant in cardiovascular research, as they impact blood vessel function and blood pressure regulation .
Safety and Hazards
properties
IUPAC Name |
3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(19)17-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCKIHATEJZECF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)
![4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2408488.png)
![2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2408490.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)

![Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2408496.png)
![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)

![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile](/img/structure/B2408502.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)